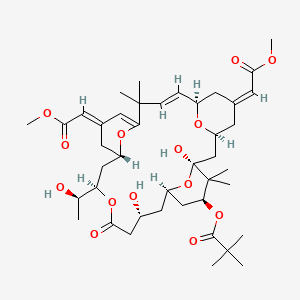
Bryostatin 16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bryostatin 16 is a natural product found in Bugula neritina with data available.
Aplicaciones Científicas De Investigación
HIV/AIDS Eradication
Bryostatin has shown promise in potentially transformative therapies for HIV/AIDS. Analogues of bryostatin have been synthesized to effectively induce latent HIV activation in vitro, showing potencies similar to or better than bryostatin itself. These analogues are significantly more potent in inducing latent HIV expression than the current clinical candidate, prostratin (DeChristopher et al., 2012).
Cancer Treatment
Bryostatins, particularly bryostatin-1, are potent protein kinase C (PKC) agonists with significant antineoplastic activity against various cancer types. Their anticancer activity has been established in both preclinical and clinical studies. Bryostatins can sensitize some resistant cells to chemotherapy agents and have been tested in combination therapies with vaccines (Kollar et al., 2014). Additionally, bryostatins have been identified as promising agents in anticancer drug design and treatment, primarily based on modulation of PKC (Pettit et al., 2002).
Alzheimer's Disease Treatment
Bryostatin 1, a PKC activator, has shown potential in treating Alzheimer’s disease. It has been found to reverse synaptic loss and facilitate synaptic maturation in animal models of Alzheimer’s, and clinical trials have reported improvements in cognitive functions in Alzheimer's patients (Nelson et al., 2017).
Stroke and Brain Injury
In studies involving aged rats, bryostatin treatment after acute ischemic stroke led to improved survival, reduced infarct volume, and enhanced neurological function. These findings suggest its potential in reducing brain injury and improving stroke outcomes (Tan et al., 2013).
Immunomodulatory Functions
Bryostatin-1 has been identified as a Toll-like receptor 4 (TLR-4) ligand, inducing unique cytokines and chemokines in dendritic cells. This indicates its potential in activating innate immunity and could be used to prevent HIV-1 infection or treat inflammatory diseases mediated by Th1 cells (Ariza et al., 2010).
Propiedades
Nombre del producto |
Bryostatin 16 |
|---|---|
Fórmula molecular |
C42H62O14 |
Peso molecular |
790.9 g/mol |
Nombre IUPAC |
[(1S,3S,5Z,7R,8E,13E,15S,17R,21R,23R,25S)-1,21-dihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C42H62O14/c1-24(43)32-21-29-14-26(18-36(46)51-10)16-33(53-29)40(5,6)12-11-28-13-25(17-35(45)50-9)15-31(52-28)23-42(49)41(7,8)34(55-38(48)39(2,3)4)22-30(56-42)19-27(44)20-37(47)54-32/h11-12,16-18,24,27-32,34,43-44,49H,13-15,19-23H2,1-10H3/b12-11+,25-17+,26-18+/t24-,27-,28+,29+,30-,31+,32-,34+,42+/m1/s1 |
Clave InChI |
QMDQQCXRPALIRV-KPIQITSKSA-N |
SMILES isomérico |
C[C@H]([C@H]1C[C@@H]2C/C(=C\C(=O)OC)/C=C(O2)C(/C=C/[C@H]3C/C(=C\C(=O)OC)/C[C@H](O3)C[C@]4(C([C@H](C[C@H](O4)C[C@H](CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
SMILES canónico |
CC(C1CC2CC(=CC(=O)OC)C=C(O2)C(C=CC3CC(=CC(=O)OC)CC(O3)CC4(C(C(CC(O4)CC(CC(=O)O1)O)OC(=O)C(C)(C)C)(C)C)O)(C)C)O |
Sinónimos |
bryostatin 16 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



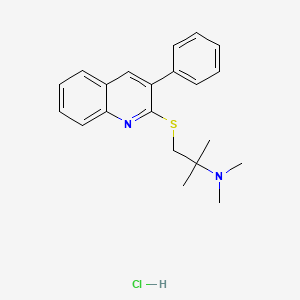
![(3S,4R)-3,4-dihydro-4-(2,3-dihydro-2-methyl-3-oxopyridazin-6-yl)oxy-3-hydroxy-6-(4-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran](/img/structure/B1245369.png)
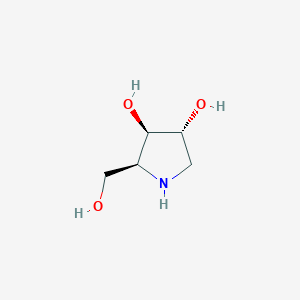
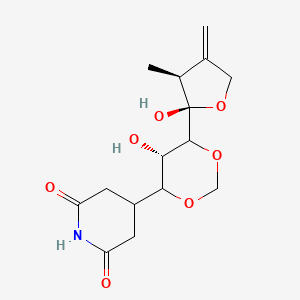
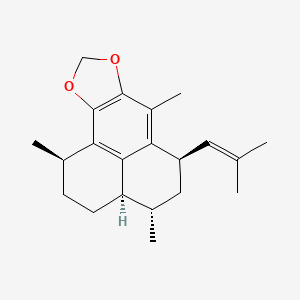
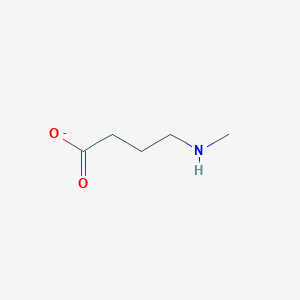
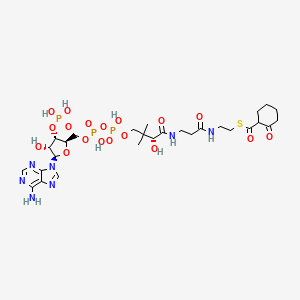
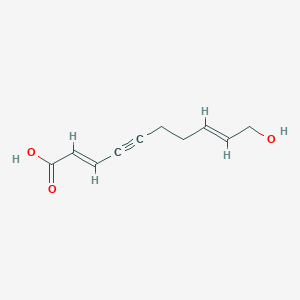
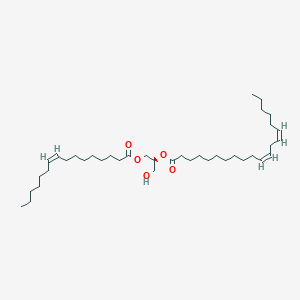
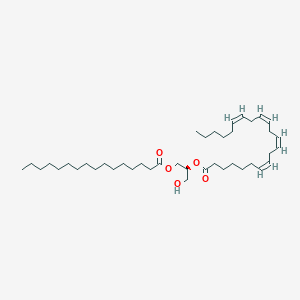
![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
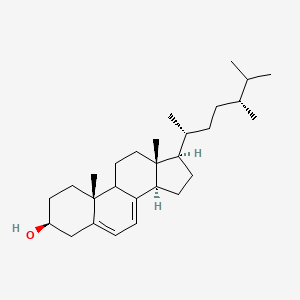
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)